molecular formula C19H21NO5S B1400211 (3R,5S)-1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl 4-methylbenzenesulfonate CAS No. 31560-22-2

(3R,5S)-1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl 4-methylbenzenesulfonate

Cat. No. B1400211
CAS RN: 31560-22-2
M. Wt: 375.4 g/mol
InChI Key: VHWRGWIUEDQGEA-DLBZAZTESA-N
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Description

(3R,5S)-1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl 4-methylbenzenesulfonate, also known as CGP-60474, is a synthetic compound that has been used in research laboratories in recent years. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine in the brain. CGP-60474 has been used in a variety of laboratory experiments to study the effects of acetylcholine on the brain and nervous system.

Scientific Research Applications

Synthesis and Chemical Applications

(Cubero et al., 2001) demonstrated a practical route to partially protected pyrrolidines, which can be precursors for the stereoselective synthesis of complex organic compounds. This process involves the transformation of certain sugar derivatives, indicating the potential use of (3R,5S)-1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl 4-methylbenzenesulfonate in synthetic organic chemistry.

(Lakshman et al., 2014) explored the synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, indicating the versatility of similar compounds in peptide synthesis and potentially broadening the application of (3R,5S)-1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl 4-methylbenzenesulfonate in medicinal chemistry and bioconjugation techniques.

Potential in Glycosidase Inhibition

(Popowycz et al., 2004) synthesized new pyrrolidine derivatives and tested their inhibitory activities toward glycosidases. The study suggests that compounds structurally related to (3R,5S)-1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl 4-methylbenzenesulfonate could be potent inhibitors of certain glycosidases, highlighting their potential application in the development of therapeutic agents for diseases related to glycosidase activity.

Use in Catalysis

(Shi et al., 1994) focused on synthesizing optically active pyrrolidinium salts, which could be used as chiral phase-transfer catalysts in various organic reactions. This suggests that compounds like (3R,5S)-1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl 4-methylbenzenesulfonate could be valuable in asymmetric synthesis, contributing to the field of chiral chemistry.

properties

IUPAC Name

[(3R,5S)-1-benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-14-7-9-18(10-8-14)26(23,24)25-17-11-16(13-21)20(12-17)19(22)15-5-3-2-4-6-15/h2-10,16-17,21H,11-13H2,1H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWRGWIUEDQGEA-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2C[C@H](N(C2)C(=O)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735313
Record name (3R,5S)-1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5S)-1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl 4-methylbenzenesulfonate

CAS RN

31560-22-2
Record name (3R,5S)-1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5S)-1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl 4-methylbenzenesulfonate
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Reactant of Route 3
(3R,5S)-1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl 4-methylbenzenesulfonate
Reactant of Route 4
(3R,5S)-1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl 4-methylbenzenesulfonate
Reactant of Route 5
(3R,5S)-1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl 4-methylbenzenesulfonate
Reactant of Route 6
(3R,5S)-1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl 4-methylbenzenesulfonate

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